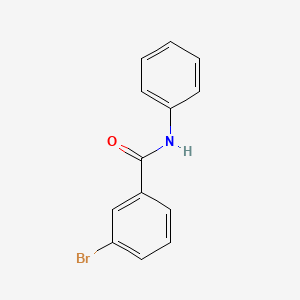

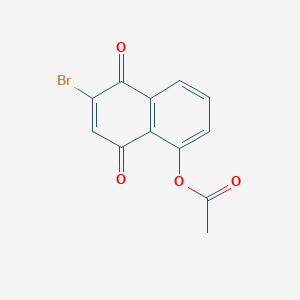

1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Introduction :"1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo-" is a compound related to the broader family of naphthalene derivatives, which are known for their versatile applications in organic synthesis, pharmaceuticals, and materials science.

Synthesis Analysis :

- The synthesis of related naphthalene derivatives involves reactions like Diels-Alder addition, as in the case of 2-Acetyl-5,8-dihydro-1,4-dihydroxy-3-methyl-naphthalene, which was synthesized via Diels-Alder addition of 2-acetyl-3-methyl-1,4-benzoquinone to buta-1,3-diene followed by enolisation (Ahmad & Bruce, 1996).

- Additionally, palladium-catalyzed reactions and other organometallic approaches are often employed in synthesizing aryl-substituted naphthalenes (Hassan et al., 2012).

Molecular Structure Analysis :

- The molecular structure of naphthalene derivatives often features complex interactions, including hydrogen bonding and π-π stacking interactions, as seen in various crystalline structures of related compounds (Gouda et al., 2022).

Chemical Reactions and Properties :

- Naphthalene derivatives can undergo various chemical reactions, such as condensation with benzene in the presence of aluminum bromide to yield hydroxy-tetralones (Koltunov, 2008).

- They are also used in the synthesis of complex organic molecules, exhibiting properties like photoluminescence and catalytic abilities (Gong et al., 2012).

Physical Properties Analysis :

- The physical properties of these compounds are influenced by their molecular structure, exhibiting varying melting points, solubility, and crystalline forms depending on the substitution patterns and functional groups present.

Chemical Properties Analysis :

- Chemical properties like reactivity and stability are determined by factors such as the presence of electron-donating or withdrawing groups, steric hindrance, and intramolecular interactions. These properties are crucial in their applications in organic synthesis and material science.

Aplicaciones Científicas De Investigación

Molecular Structure and Interaction Analysis

- Compound Synthesis and Analysis : The compound N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, derived from 2-methyl-3-bromo-1,4-naphthalenedione, has been studied for its molecular structure using single-crystal X-ray diffraction and Hirshfeld surface analysis. These techniques help in understanding the noncovalent interactions and stabilization forces within the crystal structure, enhancing knowledge about the compound's chemical reactivity and stability (Gouda et al., 2022).

Antimicrobial and Antifungal Properties

- Antimicrobial Effects : Derivatives of 1,4-naphthalenedione, such as 2-chloro, 2-bromo, and 2-hydroxy-3-(substituted)-1,4-naphthalenediones, have shown potent antifungal and antibacterial activities in vitro. This highlights the potential of these compounds in developing new antimicrobial agents (Ryu & Kim, 1993).

Cytotoxicity and Cancer Research

- Cancer Research : Studies on naphthoquinones, including derivatives of 1,4-naphthalenedione, have been conducted to explore their cytotoxicity against various human cancer cell lines. This research is crucial for identifying potential anticancer compounds (Flores-Bocanegra et al., 2020).

Chemical Synthesis and Applications

- Chemical Synthesis : Research on the asymmetric synthesis of anthracyclinones using derivatives of 1,4-naphthalenedione showcases advanced methods in organic synthesis, contributing to the development of pharmaceuticals and other organic compounds (Suzuki, Kimura, & Terashima, 1986).

Natural Product Isolation and Analysis

- Natural Product Analysis : Studies have identified various 1,4-naphthoquinones in natural sources like Juglans, enhancing our understanding of natural product chemistry and potential applications in various fields (Binder, Benson, & Flath, 1989).

Propiedades

IUPAC Name |

(6-bromo-5,8-dioxonaphthalen-1-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO4/c1-6(14)17-10-4-2-3-7-11(10)9(15)5-8(13)12(7)16/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQAKZDHQJXULZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C=C(C2=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358976 |

Source

|

| Record name | 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- | |

CAS RN |

77189-69-6 |

Source

|

| Record name | 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromofuro[2,3-b]pyridine](/img/structure/B1268614.png)